Propyl ethyl(4-methylphenyl)phosphinite
Description
Structure
3D Structure
Properties
CAS No. |
61388-12-3 |
|---|---|
Molecular Formula |
C12H19OP |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
ethyl-(4-methylphenyl)-propoxyphosphane |
InChI |
InChI=1S/C12H19OP/c1-4-10-13-14(5-2)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
MYXKWWCFJZZRRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for Propyl Ethyl 4 Methylphenyl Phosphinite and Analogous Phosphinite Ligands
Established Synthetic Pathways for Phosphinites
Traditional methods for phosphinite synthesis are characterized by their reliability and straightforward execution, often serving as the foundation for more complex ligand designs.
Alcoholysis of Organophosphinous Chlorides and Related Phosphorus Halide Reactions
A prevalent and direct method for the synthesis of phosphinites, such as Propyl ethyl(4-methylphenyl)phosphinite, involves the reaction of an organophosphinous chloride with an alcohol. This nucleophilic substitution reaction, known as alcoholysis, is a cornerstone of phosphinite synthesis. In a typical procedure, ethyl(4-methylphenyl)phosphinous chloride would be treated with propanol, usually in the presence of a base to neutralize the hydrogen chloride byproduct.
The general reaction is as follows: (4-CH₃C₆H₄)(C₂H₅)PCl + CH₃CH₂CH₂OH + Base → (4-CH₃C₆H₄)(C₂H₅)POCH₂CH₂CH₃ + Base·HCl
This method's efficiency is contingent on the purity of the reactants and the careful control of reaction conditions to prevent side reactions, such as hydrolysis of the phosphinous chloride. The choice of base, solvent, and temperature can significantly influence the yield and purity of the resulting phosphinite.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Ethyl(4-methylphenyl)phosphinous chloride | Propanol | This compound | Alcoholysis |
| Dialkyl/Arylphosphinous halide | Alcohol/Phenol | Alkyl/Aryl phosphinite | Nucleophilic Substitution |
Phosphorylation Strategies for Aryl Substituents (e.g., 4-Methylphenyl Group Introduction)
The introduction of specific aryl groups, such as the 4-methylphenyl moiety, is a critical step in the synthesis of tailored phosphinite ligands. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming phosphorus-carbon bonds. nih.gov For instance, a common strategy involves the coupling of a diarylphosphine oxide with an aryl halide or triflate. While this method directly yields phosphine (B1218219) oxides, subsequent reduction can provide the desired phosphine, which can then be converted to a phosphinite.
A more direct approach to arylphosphonates involves the palladium-catalyzed Hirao reaction, which couples P(O)-H compounds with aryl halides. nih.gov This methodology can be extended to the synthesis of arylphosphinates, which are closely related to phosphinites. The reaction conditions are generally mild and tolerate a wide range of functional groups.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product Type |
| H-phosphinate | 4-Iodotoluene | Palladium complex | Arylphosphinate |
| Diarylphosphine oxide | 4-Bromotoluene | Palladium complex | Triarylphosphine oxide |
Advanced Synthetic Approaches to Functionalized Phosphinite Ligands
Modern synthetic efforts are directed towards the creation of more complex and functionally diverse phosphinite ligands, including bidentate and chiral variants, which often exhibit enhanced performance in catalytic applications.
Modular Syntheses of Bis(phosphinite) and Mixed Phosphine-Phosphinite Ligands
The demand for ligands with specific steric and electronic properties has driven the development of modular synthetic routes. These approaches allow for the systematic variation of ligand structure. The synthesis of unsymmetrical bis(phosphino)pyrrole ligands, for example, demonstrates a modular approach that can be adapted for bis(phosphinite) and mixed phosphine-phosphinite ligands. nih.gov Such strategies often involve sequential reactions where different phosphinite or phosphine moieties are introduced in a stepwise manner onto a common scaffold. This allows for precise control over the final ligand architecture.
A general modular approach might involve:
Synthesis of a bifunctional scaffold containing two reactive sites (e.g., diols or dihalides).
Stepwise reaction with different phosphinous chlorides or their derivatives to introduce distinct phosphinite groups.
This modularity is crucial for creating libraries of ligands for catalyst screening and optimization. nih.govresearchgate.net
| Scaffold | Reagent 1 | Reagent 2 | Ligand Type |
| 1,2-Benzenediol | R¹R²PCl | R³R⁴PCl | Bis(phosphinite) |
| 2-Bromobenzyl alcohol | 1. R¹R²PCl 2. R³R⁴PH | - | Mixed Phosphine-Phosphinite |
Enantioselective Synthesis of Chiral Phosphinite Architectures
The synthesis of chiral phosphinite ligands, where the phosphorus atom is a stereocenter, is of significant interest for asymmetric catalysis. nih.gov One established strategy involves the use of chiral auxiliaries. acs.orgresearchgate.net For example, a prochiral phosphine oxide can be reacted with a chiral auxiliary to form diastereomeric intermediates, which can then be separated. Subsequent stereospecific reactions can convert one of the diastereomers into the desired enantiopure phosphinite.
Another powerful approach is the enantioselective desymmetrization of prochiral bisphenols using chiral catalysts. rsc.org This method can generate optically active P-stereogenic phosphine oxides, which are precursors to chiral phosphinites. The use of phosphine-boranes as intermediates has also proven to be a valuable technique in the synthesis of P-chiral phosphine ligands. nih.gov These methods provide access to a wide range of enantiomerically enriched phosphinite ligands for applications in asymmetric synthesis. nih.govnih.gov
| Strategy | Key Feature | Product |
| Chiral Auxiliary | Formation and separation of diastereomers | Enantiopure P-chiral phosphinite |
| Catalytic Desymmetrization | Enantioselective reaction on a prochiral substrate | Optically active P-stereogenic phosphine oxide |
| Phosphine-Borane Intermediates | Stereospecific reactions at the phosphorus center | P-chiral phosphine ligands |
Fundamental Chemical Reactivity and Mechanistic Investigations of Propyl Ethyl 4 Methylphenyl Phosphinite
Nucleophilic Reactivity at the Phosphorus Center
The phosphorus atom in propyl ethyl(4-methylphenyl)phosphinite is nucleophilic due to the presence of a lone pair of electrons. This inherent nucleophilicity allows it to react with various electrophilic species. A primary example of this reactivity is the initial step of the Michaelis-Arbuzov reaction, which involves the SN2 attack of the phosphorus atom on an electrophilic alkyl halide. wikipedia.orgjk-sci.com This attack leads to the formation of a tetrahedral phosphonium (B103445) salt intermediate, demonstrating the compound's ability to act as a potent nucleophile. wikipedia.orgjk-sci.com The reactivity in such nucleophilic substitutions is influenced by the electronic properties of the substituents on the phosphorus atom; electron-donating groups tend to enhance the nucleophilicity and accelerate the reaction rate. jk-sci.com
Oxidative Transformations of Phosphinites to Higher Oxidation States
Phosphinites, including this compound, are characterized by a phosphorus atom in a low oxidation state (P(III)). Consequently, they are susceptible to oxidation, readily converting to compounds with a pentavalent phosphorus atom (P(V)). smolecule.comnih.gov This transformation is a central feature of many reactions involving phosphinites. For instance, in the Michaelis-Arbuzov rearrangement, the trivalent phosphinite is converted into a pentavalent phosphine (B1218219) oxide. wikipedia.orgnih.gov This oxidation is fundamental to the formation of the stable P=O double bond, which is a strong thermodynamic driving force for this and related reactions. The oxidation can be achieved using various oxidizing agents, leading to the formation of the corresponding phosphinate under different reaction conditions.
Michaelis-Arbuzov Rearrangements Involving Phosphinites
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a cornerstone reaction in organophosphorus chemistry. wikipedia.orgjk-sci.com It is widely used to form phosphorus-carbon bonds. nih.gov Among the different classes of trivalent phosphorus esters, phosphinites are the most reactive in this transformation. wikipedia.org
The reaction of a phosphinite, such as this compound, with an alkyl halide proceeds via a well-established two-step mechanism to form a phosphine oxide. wikipedia.orgbenthamdirect.com
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of the alkyl halide (R'-X). This SN2 reaction forms a quaternary phosphonium salt intermediate. wikipedia.orgjk-sci.comorganic-chemistry.org
Dealkylation: The displaced halide anion (X⁻) then acts as a nucleophile, attacking one of the alkoxy carbons of the phosphonium intermediate in a second SN2 reaction. This step results in the cleavage of a C-O bond and the formation of a stable pentavalent phosphine oxide with a new P-C bond, along with an alkyl halide byproduct. wikipedia.org
| Reactant Class | Product Class | Key Transformation |
|---|---|---|
| Phosphite (B83602) | Phosphonate | P(OR)₃ → RP(O)(OR)₂ |
| Phosphonite | Phosphinate | R'P(OR)₂ → RR'P(O)(OR) |
| Phosphinite | Phosphine Oxide | R''R'P(OR) → R''R'RP(O) |
Table 1: Substrate classes and their corresponding products in the Michaelis-Arbuzov reaction. wikipedia.org
The Michaelis-Arbuzov reaction generally proceeds with well-defined regioselectivity, dictated by the SN2 nature of both steps. The initial attack occurs at the most electrophilic and sterically accessible carbon of the halide. The subsequent dealkylation step also follows SN2 principles, where the halide anion attacks the less sterically hindered carbon of the ester group.
Stereochemical studies, particularly on cyclic phosphorus compounds, have provided insight into the reaction mechanism, revealing the involvement of both pentavalent phosphoranes and tetravalent phosphonium intermediates in equilibrium during the dealkylation phase. wikipedia.org The stability of these intermediates and the nucleophilicity of the counter-ion are critical factors. wikipedia.org If the phosphorus atom is a stereocenter, the reaction can proceed with either inversion or retention of configuration, depending on the specific substrate and reaction conditions. For a chiral phosphinite like this compound (if the ethyl and propyl groups confer chirality), the stereochemical outcome at the phosphorus center would be a key aspect of the transformation.
Metal-Mediated C-H Activation and Functionalization Reactions
Transition metal-catalyzed C-H activation has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. researchgate.net Aryl phosphinites can participate in these reactions, where the phosphorus atom acts as a directing group to facilitate the selective activation of a C-H bond on the attached aryl ring. researchgate.net
The cyclometallation of aryl phosphinites is a significant process in organometallic chemistry. Studies on the cyclonickelation of aryl phosphinites provide detailed mechanistic insights that are applicable to this compound. acs.orgfigshare.com The reaction typically involves the activation of an ortho C-H bond on the aryl ring (the 4-methylphenyl group in this case).
Mechanistic investigations reveal that the reaction of an aryl phosphinite with a nickel(II) bromide source proceeds more readily in a nucleophilic solvent like acetonitrile (B52724) compared to toluene. acs.org This is because the solvent can stabilize a more reactive nickel adduct that contains only one phosphinite ligand. acs.orgfigshare.com
The process is sensitive to several factors:
Base: A strong external base, such as triethylamine (B128534) (Et₃N), is used to neutralize the HBr generated during the C-H activation step, allowing for the isolation of the cyclonickelated product. acs.org However, the C-H activation step itself can proceed independently of the base. acs.orgfigshare.com
Substituent Effects: The reaction rate is significantly influenced by substituents on the aryl ring. Electron-donating groups accelerate the nickelation process. acs.orgfigshare.com The methyl group on the 4-methylphenyl ring of the target compound would therefore be expected to facilitate this reaction.
Mechanism: Experimental and computational studies suggest that the C-H activation proceeds via a concerted metalation-deprotonation or an ion-pair-assisted deprotonation pathway. acs.orgyoutube.com The proton transfer is considered the rate-limiting step in the reaction. acs.orgfigshare.com
| Parameter | Observed Value/Finding | Implication |
|---|---|---|
| Hammett Slope (ρ) | ≈ -4 | Reaction is faster with electron-donating groups on the aryl ring. acs.orgfigshare.com |
| Kinetic Isotope Effect (KIE) | ≈ 11 | Proton transfer is the rate-limiting step. acs.orgfigshare.com |
| Activation Enthalpy (ΔH⧧) | 17.7 kcal mol–1 | Thermodynamic parameters for the activation barrier of the reaction. acs.orgfigshare.com |
| Activation Entropy (ΔS⧧) | -27.1 cal mol–1 K–1 |
Table 2: Key mechanistic data from studies on the cyclonickelation of aryl phosphinites. acs.orgfigshare.com
Phosphorus-Directed C-H Borylation Mechanisms and Reactivity Differences
Phosphorus-directed C-H borylation is a powerful synthetic method for the selective functionalization of C-H bonds, enabling the introduction of a boronate group at a position ortho to a phosphorus-containing directing group. digitellinc.com This transformation is of significant interest as it provides access to organophosphorus compounds with diverse functionalities. digitellinc.com While the specific compound this compound has not been extensively studied in this context, the reactivity of the closely related aryl phosphinites in ruthenium-catalyzed C-H borylation has been investigated, offering insights into the likely mechanistic pathways. researchgate.netresearchgate.net
The catalytic cycle for the Ru-catalyzed phosphorus-directed ortho-C-H borylation of aryl phosphinites is believed to involve several key steps. Mechanistic studies and competition experiments have shed light on the reactivity differences observed between aryl phosphinites and triarylphosphines in this reaction. researchgate.netresearchgate.net An induction period has been noted when using [RuCl2(p-cymene)]2 as the catalyst, which is attributed to the substitution of the p-cymene (B1678584) ligand by the phosphorus compound to generate the active catalytic species. researchgate.netresearchgate.net
The general mechanism is thought to proceed as follows:
Ligand Exchange: The phosphinite substrate coordinates to the ruthenium center, displacing a ligand to form a catalytically active intermediate.
C-H Activation: The phosphorus atom directs the regioselective activation of an ortho-C-H bond on the aromatic ring, leading to the formation of a ruthenacycle intermediate.
Borylation: The ruthenacycle then reacts with a borylating agent, such as bis(pinacolato)diboron (B136004) (B2pin2), to undergo reductive elimination.
Product Formation and Catalyst Regeneration: This final step yields the ortho-borylated phosphinite product and regenerates the active ruthenium catalyst, allowing it to re-enter the catalytic cycle.
The reactivity of aryl phosphinites can differ from that of triarylphosphines in these reactions. researchgate.netresearchgate.net These differences can be attributed to the electronic and steric properties of the substituents on the phosphorus atom. The presence of an oxygen atom attached to the phosphorus in phosphinites can influence the electron density at the phosphorus center and its coordination to the metal catalyst, thereby affecting the efficiency and rate of the C-H activation and borylation steps. researchgate.net Based on mechanistic insights, it was found that employing RuCl2(dmso)4 as a catalyst can lead to a dramatic improvement in the reaction conditions for the borylation of aryl phosphinites, even allowing the reaction to proceed at room temperature. researchgate.net
Other Key Organic Transformations Involving Phosphinites (e.g., Staudinger Reaction Variants)
Beyond C-H borylation, phosphinites like this compound are expected to participate in a range of other important organic transformations. One of the most notable of these is the Staudinger reaction and its variants, which involve the reaction of a trivalent phosphorus compound with an organic azide. nih.govwikipedia.orgalfa-chemistry.com
The classical Staudinger reaction results in the formation of an iminophosphorane (aza-ylide). wikipedia.orgalfa-chemistry.com The reaction mechanism begins with the nucleophilic attack of the phosphine or phosphinite on the terminal nitrogen of the azide, which leads to the formation of a phosphazide (B1677712) intermediate. nih.govalfa-chemistry.com This intermediate then undergoes a retro-[2+2] cycloaddition to release dinitrogen gas (N2) and form the iminophosphorane. nih.gov
Staudinger Reduction: The resulting iminophosphorane can be hydrolyzed to produce a primary amine and the corresponding phosphine oxide. wikipedia.org This two-step process, known as the Staudinger reduction, is a mild and efficient method for converting azides to amines. wikipedia.org
Staudinger Ligation: A significant variation of this reaction is the Staudinger ligation, a powerful bioorthogonal reaction used for the selective formation of an amide bond. nih.gov In this reaction, the phosphine reagent is engineered to include an ortho-ester group. Following the formation of the aza-ylide, an intramolecular cyclization and subsequent hydrolysis lead to the formation of a stable amide bond and the release of the phosphine oxide. nih.gov
The reactivity of the trivalent phosphorus center in this compound makes it a suitable candidate for participating in these Staudinger-type reactions. The specific electronic and steric environment created by the propyl, ethyl, and 4-methylphenyl substituents would influence the reaction kinetics.
The table below summarizes the key transformations involving phosphinites discussed in this article.
| Transformation | Reactants | Key Intermediate | Product |
| Phosphorus-Directed C-H Borylation | Aryl Phosphinite, Borylating Agent (e.g., B2pin2), Ru-catalyst | Ruthenacycle | ortho-Borylated Aryl Phosphinite |
| Staudinger Reaction | Phosphinite, Organic Azide | Phosphazide, Iminophosphorane | Iminophosphorane |
| Staudinger Reduction | Iminophosphorane, Water | - | Primary Amine, Phosphine Oxide |
| Staudinger Ligation | Engineered Phosphine/Phosphinite, Organic Azide | Aza-ylide | Amide |
Coordination Chemistry of Propyl Ethyl 4 Methylphenyl Phosphinite and Derived Ligands with Transition Metals
Ligand Design Principles and Electronic/Steric Tuning in Phosphinites.
The efficacy of a phosphinite ligand in a transition metal complex is intrinsically linked to its electronic and steric profile. These properties are not independent but are rather a consequence of the interplay between the various substituents attached to the phosphorus atom. In the case of Propyl ethyl(4-methylphenyl)phosphinite, the presence of an alkoxy group (propyloxy), an alkyl group (ethyl), and an aryl group (4-methylphenyl) allows for a nuanced control over the ligand's behavior.
Phosphinite ligands are classified as L-type ligands, donating a pair of electrons to the metal center to form a coordinate covalent bond. The electronic nature of these ligands is a combination of their σ-donating and π-accepting capabilities. The σ-donation arises from the lone pair of electrons on the phosphorus atom, while the π-acceptance involves the back-donation of electron density from filled metal d-orbitals into vacant σ* orbitals of the P-O and P-C bonds.
The presence of an oxygen atom directly attached to the phosphorus in phosphinites makes them generally better π-acceptors than their phosphine (B1218219) counterparts. This enhanced π-acidity is due to the electronegativity of the oxygen atom, which lowers the energy of the P-O σ* antibonding orbital, making it more accessible for back-bonding. For this compound, the electronic properties are a composite of its three distinct substituents:
Ethyl Group: As an alkyl group, it is a net electron-donating group, which increases the electron density on the phosphorus atom and enhances its σ-donating ability.
Propoxy Group: The alkoxy group, with its electronegative oxygen atom, contributes significantly to the ligand's π-acceptor character.
4-Methylphenyl Group: The tolyl group can influence the electronic properties through both inductive and resonance effects. The methyl group in the para position is weakly electron-donating, which can slightly enhance the σ-donor strength of the ligand compared to an unsubstituted phenyl group.
The steric bulk of a ligand is a critical factor in determining the coordination number of the metal center, the stability of the complex, and the selectivity of catalytic reactions. The most widely used metric for quantifying the steric hindrance of phosphorus-based ligands is the Tolman Cone Angle (θ) . It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.
| Substituent on Phosphorus | Individual Cone Angle (θ) / ° (approx.) |
|---|---|
| Ethyl | 132 |
| n-Propyl | 137 |
| p-Tolyl | 145 |
The calculated cone angle for an asymmetric phosphine ligand is typically an average of the half-angles of each substituent. Given the values for similar groups, the Tolman cone angle for this compound is expected to be in the moderate range, allowing for the formation of stable, coordinatively unsaturated complexes that are often desirable in catalysis. The steric bulk is sufficient to prevent the formation of highly crowded coordination spheres while still allowing substrate access to the metal center.
Formation and Characterization of Metal-Phosphinite Complexes.
Transition metal complexes of this compound can be synthesized through various standard methods in organometallic chemistry. A common route involves the reaction of the phosphinite ligand with a suitable metal precursor, such as a metal halide, carbonate, or a complex with labile ligands (e.g., cyclooctadiene (COD) or acetonitrile).
For example, the reaction of this compound with a palladium(II) precursor like PdCl₂(COD) would be expected to yield a complex of the type [PdCl₂(P(OPr)(Et)(4-MePh))]₂ or trans-[PdCl₂(P(OPr)(Et)(4-MePh))]₂, depending on the stoichiometry and reaction conditions.
This compound, in its free form, acts as a monodentate ligand , coordinating to a metal center through the lone pair of electrons on the single phosphorus atom. This is the most common coordination mode for simple phosphinites.
However, the phosphinite moiety can also be incorporated into a larger organic framework to create polydentate ligands . For instance, two phosphinite groups could be linked by a bridging backbone to form a bidentate ligand. In such a scenario, the ligand could chelate to a single metal center, forming a more stable complex due to the chelate effect. While this compound itself is monodentate, it serves as a building block for the conceptual design of more complex ligand architectures.
The characterization of metal-phosphinite complexes relies heavily on a suite of spectroscopic techniques.
³¹P NMR Spectroscopy: This is arguably the most informative technique for studying phosphorus-containing complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. Upon coordination to a transition metal, the ³¹P chemical shift of this compound would be expected to shift significantly downfield compared to the free ligand. The magnitude of this "coordination shift" provides insights into the nature of the metal-ligand bond and the electronic properties of the metal center. Furthermore, coupling between the phosphorus nucleus and other NMR-active nuclei (e.g., ¹H, ¹³C, or the metal itself if it has a spin, such as ¹⁹⁵Pt or ¹⁰³Rh) can provide valuable structural information.
¹H and ¹³C NMR Spectroscopy: These techniques are used to characterize the organic framework of the ligand. Changes in the chemical shifts of the ethyl, propyl, and 4-methylphenyl groups upon coordination can provide further evidence of complex formation.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for characterizing complexes containing other functional groups, such as carbonyl (CO) ligands. The stretching frequency of the CO ligand is sensitive to the electronic properties of the phosphinite ligand. A stronger σ-donating and/or weaker π-accepting phosphinite will lead to more electron density on the metal, which is then back-donated into the π* orbitals of the CO ligand, resulting in a lower CO stretching frequency.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles within the coordination sphere of the metal. This allows for a precise determination of the geometry of the complex and the steric environment around the metal center.
Reactivity and Stability of Phosphinite-Metal Adducts.
The reactivity and stability of metal complexes of this compound are dictated by the nature of the metal, its oxidation state, and the other ligands in the coordination sphere.
Oxidation: A common reaction of phosphinite ligands is their oxidation to the corresponding phosphinates (P(O)(OR)R'₂). This can sometimes be an undesirable side reaction, leading to catalyst deactivation. The stability of the phosphinite-metal adduct towards oxidation depends on the electronic properties of the metal and the steric protection afforded by the ligand's substituents. The presence of alkyl and aryl groups in this compound may offer some steric hindrance to protect the phosphorus atom from oxidative attack.
Ligand Substitution: The phosphinite ligand can be displaced by other ligands, and the lability of the M-P bond is influenced by both electronic and steric factors. The moderate steric bulk of this compound would likely result in a moderately strong metal-ligand bond, allowing for ligand dissociation when required in a catalytic cycle, but also providing sufficient stability to the complex.
Catalytic Applications: Due to their tunable properties, phosphinite ligands are employed in a variety of catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Heck), hydroformylation, and hydrogenation. The specific electronic and steric profile of this compound would make its transition metal complexes potential candidates for such catalytic transformations, where a balance of σ-donation and π-acceptance, along with moderate steric bulk, is often beneficial.
Ligand-Metal Interactions and their Impact on Complex Stability
The interaction between a phosphinite ligand like this compound and a transition metal is primarily governed by the donation of the phosphorus lone pair of electrons to a vacant metal orbital, forming a sigma (σ) bond. The strength of this σ-donation is related to the basicity of the phosphorus atom. The substituents on the phosphorus—propyl, ethyl, and 4-methylphenyl—play a crucial role in modulating this basicity. Both ethyl and propyl groups are electron-donating through induction, increasing the electron density on the phosphorus atom compared to less donating groups like phenyl. The 4-methylphenyl (tolyl) group is also weakly electron-donating, further enhancing the ligand's σ-donor capability.
In addition to σ-donation, a π-acceptor interaction, known as back-bonding, can occur. This involves the donation of electron density from filled metal d-orbitals into vacant σ* orbitals of the P-C and P-O bonds. This back-donation strengthens the metal-ligand bond and is a key feature of many phosphine and phosphinite complexes. youtube.com
| Substituent Group | Electronic Effect | Impact on σ-Donation | Estimated Steric Effect (Cone Angle Contribution) | Overall Impact on Complex Stability |
|---|---|---|---|---|
| Propyl (-CH₂CH₂CH₃) | Electron-donating (inductive) | Increases P basicity, stronger donation | Moderate | Contributes to strong M-P bond; provides some steric shielding. |
| Ethyl (-CH₂CH₃) | Electron-donating (inductive) | Increases P basicity, stronger donation | Moderate | Contributes to strong M-P bond. |
| 4-Methylphenyl (-C₆H₄-CH₃) | Weakly electron-donating | Slightly increases P basicity | Moderate-Large | Enhances σ-donation while providing significant steric bulk. |
Trans-Effect and Trans-Influence of Phosphinite Ligands
In square planar and octahedral coordination complexes, ligands can influence the lability of the ligand positioned opposite (trans) to them. This phenomenon is divided into two distinct concepts: the trans-influence and the trans-effect. libretexts.org
The trans-influence is a thermodynamic, ground-state effect that describes the weakening of the bond trans to a particular ligand. libretexts.org This is often observed as a lengthening of the trans M-L bond, which can be measured by X-ray crystallography. wikipedia.org Ligands with strong σ-donor properties, such as phosphines and by extension phosphinites, are known to have a strong trans-influence. The high σ-donating ability of the phosphinite phosphorus atom leads to a greater share of the metal's coordinating orbital, thereby weakening the bond to the ligand in the trans position. rsc.orgrsc.org
The trans-effect is a kinetic phenomenon, describing the effect of a ligand on the rate of substitution of the ligand trans to it. wikipedia.orgdalalinstitute.com Ligands with a strong trans-effect accelerate the replacement of the trans ligand. The generally accepted sequence shows that phosphines (PR₃) are among the ligands with the strongest trans-effects. youtube.comwikipedia.org This is attributed to both their strong σ-donation, which destabilizes the ground state, and their π-acceptor capabilities, which can stabilize the trigonal bipyramidal transition state formed during associative substitution reactions common in square planar complexes. libretexts.org this compound is expected to exhibit a strong trans-effect, comparable to other tertiary phosphines.
| Relative Strength | Ligands |
|---|---|
| Weak | F⁻, H₂O, OH⁻ |
| Moderate | NH₃, py, Cl⁻, Br⁻ |
| Strong | I⁻, SCN⁻, NO₂⁻, Ph⁻ |
| Very Strong | PR₃ (Phosphines/Phosphinites), H⁻, CO, CN⁻, C₂H₄ |
| Source: Adapted from multiple sources. wikipedia.orgdalalinstitute.com |
Coordination Chemistry with Heavy Tetrylenes and Other Main Group Elements
The coordination chemistry of phosphinite ligands is not limited to transition metals. The lone pair on the phosphorus atom also allows it to act as a Lewis base, coordinating to Lewis acidic main group elements. This includes the heavier elements of group 14, known as tetrylenes (Ge, Sn, Pb). nih.gov
Recent studies have shown that phosphine-functionalized ligands can coordinate to heavier tetrylenes like germanium(II) and tin(II). acs.orguniovi.esnih.gov In these complexes, the phosphine group typically binds to the tetrylene center in a dative, L-type fashion, donating its lone pair to an empty orbital on the element. This compound would be expected to form similar adducts, for example, by reacting with GeCl₂ or SnCl₂. The stability and structure of these adducts would be influenced by the steric bulk and electronic properties of the phosphinite.
Furthermore, phosphine ligands are known to form stable complexes with a variety of other main group elements, including those from groups 2, 12, 13, and 15. amanote.comresearchgate.net For instance, phosphine-based pincer ligands have been successfully used with metals like Al(III), Mg(II), and Ca(II) to form active catalysts. researchgate.net This suggests that this compound could serve as a versatile ligand for constructing novel main-group element complexes with potential applications in catalysis.
| Main Group Element/Tetrylene | Phosphorus Ligand Type | Coordination Mode | Resulting Complex Type |
|---|---|---|---|
| Ge(II), Sn(II) | Phosphane-functionalized amidinates | κ¹-P or chelation involving other donors | Germylene and Stannylene complexes. acs.orguniovi.es |
| GeCl₂ | Phosphane-silylene ligand | Selective oxidation at the silylene site | Ge(IV) complex. nih.gov |
| Al(III) | Pincer phosphine ligands | Tridentate chelation | Catalytically active aluminum complexes. researchgate.net |
| Mg(II) | Pincer phosphine ligands | Tridentate chelation | Catalytically active magnesium complexes. researchgate.net |
Influence of Ionic Functionalities on Phosphinite Coordination Chemistry
The introduction of ionic functional groups onto a phosphinite ligand can dramatically alter its properties and coordination chemistry. While this compound is inherently neutral and soluble in organic solvents, the addition of an ionic moiety, for instance, to the 4-methylphenyl ring, can impart new characteristics.
Conversely, the introduction of a cationic group, such as a quaternary ammonium (B1175870) salt (-CH₂NMe₃⁺), would produce a cationic, water-soluble ligand. The coordination of such a ligand would result in a metal complex with a higher positive charge. This can influence substrate interactions in catalytic applications and alter the redox potential of the metal center. The ability to tune solubility and electronic properties by adding ionic functionalities highlights the versatility of phosphinite ligands in the design of task-specific metal complexes. nih.gov
| Ionic Functionality (on aryl ring) | Resulting Ligand Type | Expected Change in Solubility | Potential Impact on Coordination Chemistry |
|---|---|---|---|
| Sulfonate (-SO₃⁻) | Anionic | Increased water solubility | Enables aqueous phase catalysis; alters overall complex charge; may influence M-P bond via inductive effects. |
| Carboxylate (-COO⁻) | Anionic | Increased water solubility (pH-dependent) | Can act as a secondary binding site (hemilabile); useful for pH-switchable catalysis. |
| Quaternary Ammonium (-CH₂NR₃⁺) | Cationic | Increased water solubility | Creates highly charged complexes; may influence electrostatic interactions in catalysis. |
| Phosphonium (B103445) (-CH₂PR₃⁺) | Cationic | Increased water solubility | Can lead to the formation of multimetallic or dendritic structures. |
Advanced Spectroscopic and Computational Approaches in Propyl Ethyl 4 Methylphenyl Phosphinite Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation.
No specific research articles detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the mechanistic elucidation of reactions involving Propyl ethyl(4-methylphenyl)phosphinite were found in the available search results. While NMR is a standard technique for characterizing organophosphorus compounds, detailed mechanistic studies involving this specific phosphinite are not documented in the provided sources.
Mass Spectrometry Techniques in Reaction Monitoring and Product Identification.
Information regarding the application of mass spectrometry techniques for monitoring reactions or identifying products related to this compound is not available in the public domain based on the conducted searches.
X-ray Crystallography for Molecular Structure Determination in Complexes.
There are no published X-ray crystallographic studies for this compound or its metal complexes within the scope of the provided search results. Therefore, no data on its solid-state molecular structure or the geometry of its coordination complexes can be provided.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Electronic Structure.
No specific Density Functional Theory (DFT) studies focusing on the reaction mechanisms or electronic structure of this compound were identified in the available literature.
Computational Analysis of Transition States and Energetics.
A computational analysis of transition states and energetics for reactions involving this compound has not been reported in the searched scientific literature.
Prediction of Reactivity and Selectivity.
There are no computational studies available that predict the reactivity and selectivity of this compound using DFT or other theoretical methods.
Integration of Experimental and Computational Data for Mechanistic Insights.
As no specific experimental or computational research was found for this compound, there are no studies available that integrate these data for mechanistic insights.
Emerging Research Frontiers and Future Prospects for Propyl Ethyl 4 Methylphenyl Phosphinite
Development of Novel Phosphinite Ligand Architectures
The development of new phosphinite ligands is a cornerstone of advancing catalysis. For a molecule like Propyl ethyl(4-methylphenyl)phosphinite, future research could focus on incorporating this phosphinite moiety into more complex and tailored ligand architectures. The goal is to fine-tune the steric and electronic properties of the resulting metal complexes to achieve higher activity and selectivity in catalytic reactions. acs.orggessnergroup.com
One promising avenue is the design of bidentate and polydentate ligands. By tethering the this compound unit to other donor groups, such as other phosphines, amines, or ethers, it is possible to create chelating ligands. nih.gov These architectures can enforce specific coordination geometries around a metal center, which is crucial for controlling the stereoselectivity of a reaction. nih.gov For instance, incorporating this phosphinite into a chiral backbone could lead to new ligands for asymmetric catalysis. researchgate.net
Another area of development is the synthesis of "hemilabile" ligands. nih.gov These ligands contain one strongly coordinating donor, like the phosphinite group, and one weakly coordinating donor. During a catalytic cycle, the weak donor can dissociate to open up a coordination site for the substrate, and then re-coordinate to stabilize the metal center in a subsequent step. This dynamic behavior can lead to more efficient catalytic turnovers.
Future research could also explore the synthesis of phosphinite-functionalized polymers or materials. acs.org Immobilizing this compound or its derivatives onto a solid support could facilitate catalyst separation and recycling, a key aspect of developing more sustainable chemical processes.
Exploration of New Catalytic Transformations and Substrate Scope
Phosphinite ligands have demonstrated significant utility in a variety of catalytic reactions, and this compound could be a valuable addition to the chemist's toolbox. acs.org Its unique combination of alkyl and aryl substituents may offer a balance of steric bulk and electron-donating ability that is beneficial for specific transformations.
A primary area for exploration would be in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. gessnergroup.com The performance of the catalyst in these reactions is highly dependent on the nature of the phosphine (B1218219) ligand. The electronic properties of this compound, influenced by the 4-methylphenyl group, and its steric profile could lead to high efficiency in the coupling of challenging substrates.
Hydroformylation is another area where phosphinite ligands have shown promise. acs.org This reaction involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The selectivity for the linear versus branched aldehyde product is often controlled by the steric and electronic properties of the ligand. Investigating the performance of this compound in this reaction could reveal new avenues for controlling product selectivity.
Furthermore, the application of this phosphinite in asymmetric catalysis, particularly after incorporation into a chiral ligand framework, would be a significant research frontier. acs.org Reactions such as asymmetric hydrogenation, allylic alkylation, and hydrosilylation are fundamental transformations in organic synthesis, and the development of new, efficient chiral ligands is always in high demand. researchgate.net
The following table outlines potential catalytic applications for this compound-based catalysts and the types of substrates that could be explored.
| Catalytic Transformation | Potential Substrate Scope | Desired Outcome |
| Suzuki-Miyaura Coupling | Aryl chlorides, sterically hindered boronic acids | High yields, low catalyst loading |
| Heck Coupling | Electron-rich and electron-deficient olefins | High regioselectivity and stereoselectivity |
| Buchwald-Hartwig Amination | Primary and secondary amines, challenging aryl halides | Efficient C-N bond formation |
| Hydroformylation | Terminal and internal alkenes | High selectivity for linear or branched aldehydes |
| Asymmetric Hydrogenation | Prochiral olefins and ketones | High enantioselectivity |
Theoretical Advancement in Understanding Phosphinite Reactivity
Computational chemistry offers powerful tools to understand and predict the behavior of ligands and catalysts. riken.jp For this compound, theoretical studies can provide valuable insights into its electronic and steric properties, which are key to its reactivity.
Density Functional Theory (DFT) calculations can be employed to determine important parameters of the ligand, such as its Tolman cone angle (a measure of steric bulk) and its electronic parameter (a measure of its electron-donating ability). manchester.ac.uk These calculated values can then be compared with those of known phosphinite ligands to predict its potential performance in different catalytic reactions. mdpi.com
Furthermore, computational screening of virtual libraries of ligands based on the this compound scaffold could accelerate the discovery of new and improved catalysts. By systematically modifying the substituents on the ligand and calculating the properties of the resulting virtual ligands, it may be possible to identify promising candidates for synthesis and experimental testing.
The table below summarizes key parameters that can be investigated through theoretical studies and their significance.
| Theoretical Parameter | Significance |
| Tolman Cone Angle | Quantifies the steric bulk of the ligand, influencing coordination number and reaction selectivity. |
| Electronic Parameter (e.g., TEP) | Measures the electron-donating or -withdrawing nature of the ligand, affecting the reactivity of the metal center. |
| Bond Dissociation Energies | Provides insight into the strength of the metal-ligand bond and the lability of the ligand. |
| Reaction Energy Profiles | Elucidates the mechanism of a catalytic reaction and identifies the rate-determining step. |
Potential in Materials Science and Functional Molecule Synthesis
The unique properties of phosphinite compounds extend beyond catalysis and into the realm of materials science and the synthesis of complex functional molecules.
In materials science, phosphinite ligands can be used to prepare coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have a wide range of potential applications, including in gas storage, separation, and sensing. The specific structure and properties of this compound could lead to the formation of novel materials with tailored functionalities. For example, the aromatic ring could be further functionalized to introduce specific recognition sites or to tune the photophysical properties of the resulting material.
Phosphinites can also serve as precursors for the synthesis of other organophosphorus compounds with interesting properties. For instance, oxidation of the phosphinite can lead to the corresponding phosphinate, which may have applications in medicinal chemistry or as a flame retardant.
In the synthesis of functional molecules, catalysts bearing phosphinite ligands can be employed in the late-stage functionalization of complex molecules, such as natural products and pharmaceuticals. researchgate.net The ability to selectively introduce new functional groups into these molecules is of great importance for drug discovery and development. The unique reactivity profile of a catalyst based on this compound could enable new synthetic strategies for accessing valuable compounds.
Furthermore, the development of phosphinite-containing smart materials, which respond to external stimuli such as light or pH, is an emerging area of research. The electronic properties of the phosphinite ligand could be modulated by such stimuli, leading to changes in the catalytic activity or the physical properties of the material.
Q & A
Q. What are the established synthesis routes for Propyl ethyl(4-methylphenyl)phosphinite, and what methodological considerations ensure high purity?
The compound is typically synthesized via nucleophilic substitution using chlorophosphine intermediates. For example, reacting (4-methylphenyl)phosphinous chloride with propyl ethyl alcohol under anhydrous conditions (e.g., in THF or toluene) at 0–5°C, followed by purification via vacuum distillation or column chromatography . Strict exclusion of moisture and oxygen is critical to prevent hydrolysis or oxidation. Purity is validated by ³¹P NMR, which detects residual phosphine oxides or unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts mitigated?
- ³¹P NMR : Primary method for confirming phosphorus environment; chemical shifts typically range δ +90–120 ppm for phosphinites.
- Mass Spectrometry (MS) : ESI-MS or GC-MS identifies molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Validates P-O-C bonds (stretching at 950–1050 cm⁻¹). Artifacts (e.g., oxidation products) are minimized by conducting analyses under inert atmospheres and using deuterated solvents free of peroxides .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
this compound is moisture-sensitive and prone to hydrolysis. Storage under argon at –20°C in amber vials is recommended. Degradation is monitored via periodic ³¹P NMR; a shift to δ +25–35 ppm indicates oxidation to phosphine oxides. Pre-experiment purity checks are mandatory for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for phosphinite ligands in catalytic systems?
Discrepancies may arise from ligand:metal ratios, solvent effects, or trace impurities. Methodological solutions include:
- Control experiments : Compare catalytic activity under inert vs. ambient conditions to assess air sensitivity.
- Kinetic studies : Monitor reaction progress via in situ ³¹P NMR to detect ligand decomposition pathways.
- Computational modeling : Use DFT to evaluate electronic effects of substituents (e.g., 4-methylphenyl) on metal-ligand binding .
Q. What strategies optimize the use of this compound in enantioselective catalysis?
Chiral induction requires pairing the ligand with transition metals (e.g., Pd or Rh) in asymmetric hydrogenation or cross-coupling. Key steps:
Q. How can computational methods predict the compound’s reactivity in novel reaction systems?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. For example:
Q. What methodologies assess the compound’s toxicity and environmental impact, given limited direct data?
Extrapolate from organophosphate class studies:
- In vitro assays : Use hepatic microsomes to evaluate metabolic activation (e.g., cytochrome P450 interactions).
- Ecotoxicology : Apply QSAR models to predict aquatic toxicity based on logP values and hydrolysis rates.
- Regulatory alignment : Cross-reference AEGL-3 guidelines for structurally related chloroformates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
